molecular formula C9H14O3 B6145406 2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1543565-94-1

2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6145406
CAS No.: 1543565-94-1
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxybicyclo[221]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It features a bicyclic structure, specifically a bicyclo[221]heptane framework, with a methoxy group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reaction, which is enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: Formation of 2-methoxybicyclo[2.2.1]heptane-2-methanol.

    Substitution: Formation of various substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

2-methoxybicyclo[22

Mechanism of Action

The mechanism of action of 2-methoxybicyclo[2.2.1]heptane-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxybicyclo[221]heptane-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the bicyclo[221]heptane framework

Properties

CAS No.

1543565-94-1

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.